3-[5-amino-2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-1-ol
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Overview
Description
3-[5-amino-2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-1-ol is a chemical compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-amino-2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the benzimidazole core, which is achieved by reacting o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.
Substitution Reaction: The resulting benzimidazole is then subjected to a substitution reaction with an alkylating agent, such as isopropyl bromide, to introduce the isopropyl group at the 2-position.
Amination: The amino group is introduced at the 5-position through a nucleophilic substitution reaction using an appropriate amine.
Hydroxylation: Finally, the propanol side chain is attached to the benzimidazole core through a hydroxylation reaction using a suitable alcohol, such as propanol, under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-[5-amino-2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at room temperature or under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with various functional groups replacing the original substituents.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antiviral, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-[5-amino-2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-1-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It can interfere with various biochemical pathways, such as signal transduction, DNA replication, and protein synthesis, leading to its observed biological effects.
Comparison with Similar Compounds
3-[5-amino-2-(propan-2-yl)-1H-benzimidazol-1-yl]propan-1-ol can be compared with other benzimidazole derivatives to highlight its uniqueness:
Similar Compounds: Other benzimidazole derivatives include 2-(2-furyl)-1H-benzimidazole, 2-(2-pyridyl)-1H-benzimidazole, and 2-(2-thienyl)-1H-benzimidazole.
Uniqueness: The presence of the isopropyl group and the propanol side chain in this compound imparts unique chemical and biological properties, making it distinct from other benzimidazole derivatives.
Properties
IUPAC Name |
3-(5-amino-2-propan-2-ylbenzimidazol-1-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-9(2)13-15-11-8-10(14)4-5-12(11)16(13)6-3-7-17/h4-5,8-9,17H,3,6-7,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMBKQHJOGYRNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(N1CCCO)C=CC(=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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